Gly-Arg-Gly-Asp-Ser (GRGDS) is a pentapeptide consisting of the amino acids Glycine, Arginine, Glycine, Aspartic Acid, and Serine. It is a crucial component of the cell-binding domain of various extracellular matrix proteins, including fibronectin, vitronectin, and fibrinogen [, , ]. GRGDS plays a vital role in cell adhesion, migration, and signaling by interacting with integrin receptors on the cell surface [, , , , ]. This sequence is highly conserved across various species, highlighting its fundamental role in biological processes.
Developing GRGDS-based therapeutics: The development of GRGDS-based therapeutics for various diseases, including cancer, cardiovascular disease, and inflammatory disorders [, , ], is a promising area of research.
Exploring new applications in regenerative medicine: Further investigation into the use of GRGDS in regenerative medicine, particularly in the development of tissue-engineered constructs and cell-based therapies for tissue repair and regeneration [, , , , , ], holds immense potential.
Investigating the role of GRGDS in specific cell types and physiological processes: Detailed exploration of the function of GRGDS in different cell types and specific physiological processes will advance our understanding of its diverse roles in biological systems [, , ].
Developing novel GRGDS analogs with enhanced bioactivity and specificity: The creation of new GRGDS analogs with improved bioactivity, stability, and target specificity will expand its applications in scientific research and drug development [, , , , ].
Gly-Arg-Gly-Asp-Ser, commonly referred to as GRGDS, is a peptide sequence that plays a crucial role in cell adhesion and recognition processes. This pentapeptide is derived from the extracellular matrix protein fibronectin and is known for its ability to bind to integrins, which are transmembrane receptors that facilitate cell-extracellular matrix adhesion. The sequence is significant in various biological functions, including cell migration, proliferation, and differentiation.
The GRGDS sequence is primarily sourced from fibronectin, a glycoprotein that contributes to the structural framework of tissues. Fibronectin is found in the extracellular matrix and plays a vital role in wound healing and tissue repair. The peptide can be synthesized through several methods, including solid-phase peptide synthesis and recombinant DNA technology.
GRGDS falls under the classification of bioactive peptides, specifically those involved in cell signaling and adhesion. It is categorized as an integrin ligand due to its specific binding affinity to integrin receptors on cell surfaces.
The synthesis of Gly-Arg-Gly-Asp-Ser can be accomplished using various techniques:
The solid-phase synthesis typically involves protecting group strategies to ensure that only one amino acid is added at each step. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
The molecular structure of Gly-Arg-Gly-Asp-Ser consists of five amino acids linked by peptide bonds:
The sequence exhibits a specific conformation that allows it to interact effectively with integrins.
The molecular formula for GRGDS is , with a molecular weight of approximately 430.50 g/mol. The peptide's three-dimensional structure can be influenced by its environment, particularly pH and ionic strength.
GRGDS participates in various chemical reactions, particularly those involving protein interactions. Its primary reaction involves binding to integrins on cell surfaces, which triggers intracellular signaling pathways that promote cellular responses such as adhesion and migration.
The binding mechanism often involves ionic interactions and hydrogen bonding between the carboxylate group of aspartic acid and positively charged residues on integrins. This interaction stabilizes the complex formed between GRGDS and integrin receptors.
The mechanism of action for Gly-Arg-Gly-Asp-Ser primarily revolves around its role as an integrin ligand:
Studies have shown that GRGDS can increase cell spreading by up to 600% compared to controls lacking this peptide sequence .
Gly-Arg-Gly-Asp-Ser has significant applications in various fields:
Gly-Arg-Gly-Asp-Ser (RGDS) is a quintessential integrin-binding peptide motif derived from extracellular matrix (ECM) proteins like fibronectin, fibrinogen, and osteopontin. It competitively inhibits natural ligand binding to a subset of RGD-recognizing integrins, including αvβ3, αvβ5, αvβ8, and α5β1 [4] [6] [8]. RGDS binds to integrin receptors with moderate affinity, exhibiting IC₅₀ values of ~5 µM for αvβ3 and ~6.5 µM for αvβ5 [6]. This interaction triggers integrin activation through conformational changes that shift the receptors from a low-affinity to a high-affinity state—a process termed inside-out signaling. Activated integrins then initiate outside-in signaling cascades, recruiting focal adhesion kinases (FAK) and Src family kinases. This leads to phosphorylation of downstream effectors like paxillin and talin, which regulate cellular processes including adhesion, migration, and survival [1] [6]. Notably, RGDS-mediated integrin clustering induces the formation of focal adhesion complexes, serving as mechanical linkages between the ECM and actin cytoskeleton [1] [10].
Table 1: RGDS Binding Affinity for Select Integrin Receptors
Integrin Receptor | IC₅₀ (µM) | Primary ECM Ligands | Cellular Functions |
---|---|---|---|
αvβ3 | ~5.0 | Vitronectin, osteopontin | Cell migration, angiogenesis |
αvβ5 | ~6.5 | Vitronectin, fibronectin | Phagocytosis, cell survival |
αvβ8 | Not reported | Latent TGF-β1, fibronectin | TGF-β1 activation, immune regulation |
α5β1 | Not reported | Fibronectin | Adhesion stabilization, mechanotransduction |
RGDS directly modulates transforming growth factor-beta 1 (TGF-β1) dynamics through integrin-dependent mechanisms. In human mesangial cells, RGDS binding to αv-containing integrins (particularly αvβ8) stimulates TGF-β1 gene promoter activity, enhancing mRNA expression and protein secretion [2] [3]. This process is critically dependent on the Leu-218 residue adjacent to the RGD motif in the latency-associated peptide (LAP) of TGF-β1, which confers specificity for αvβ8 integrin binding [8]. Structural analyses reveal that substituting the RGDS sequence in fibronectin with RGDL (mimicking TGF-β1’s LAP motif) confers high-affinity binding to αvβ8, underscoring the sequence-specific nature of this interaction [8]. Once bound, integrins apply mechanical tension to the LAP, inducing conformational changes that release active TGF-β1 from its latent complex. This autocrine loop amplifies ECM remodeling, as TGF-β1 stimulates fibroblasts to deposit collagen and fibronectin—further enriching RGDS availability [2] [9].
RGDS-integrin interactions directly activate integrin-linked kinase (ILK), a pivotal scaffold protein and serine/threonine kinase within focal adhesions. Upon RGDS binding, integrin β1 subunits undergo phosphorylation at Thr788/789, recruiting ILK within 15–30 minutes [7]. ILK then phosphorylates downstream targets, including protein kinase B (Akt) at Ser473 and glycogen synthase kinase-3β (GSK-3β) at Ser9, which inhibits GSK-3β activity. This cascade regulates adipogenesis, lipolysis, and cytoskeletal dynamics. Experimental inhibition using kinase-dead ILK mutants abolishes RGDS-induced TGF-β1 secretion, confirming ILK’s non-redundant role in this pathway [3] [7]. In adipocyte models, ILK knockdown increases triglyceride accumulation and suppresses uncoupling protein-1 (UCP1) expression, demonstrating its function in metabolic homeostasis. Notably, RGDS-mediated ILK activation restores insulin sensitivity in hypertrophic adipocytes by enhancing Akt/GSK-3β signaling and reducing pro-inflammatory cytokine expression (e.g., MCP-1 and IL-6) [7].
Table 2: RGDS-Mediated ILK Signaling Outcomes in Cellular Models
Cell Type | ILK Activity Change | Downstream Effects | Functional Outcome |
---|---|---|---|
Human mesangial cells | Increased kinase activity | Akt Ser473 phosphorylation, TGF-β1 secretion | ECM remodeling, fibrosis |
C3H10T1/2 adipocytes | Upregulated expression | GSK-3β Ser9 phosphorylation, UCP1 induction | Reduced triglyceride storage |
Platelets | Not studied | Tyrosine phosphorylation inhibited | Impaired aggregation |
Microvascular endothelia | Actin depolymerization | Caspase-8/9 inhibition | Enhanced cell survival |
RGDS-integrin binding orchestrates cytoskeletal reorganization via ILK-dependent and ILK-independent pathways. Within minutes of RGDS engagement, integrins recruit ILK and GTPases like RhoA and Rac1 to focal adhesions. ILK directly associates with actin-binding proteins such as PINCH and parvin, forming the IPP complex that stabilizes actin filaments [7]. Concurrently, RGDS suppresses RhoA activity but activates Rac1, promoting lamellipodia formation and membrane ruffling for cell motility. In adipocytes, RGDS reduces F-actin polymerization within 30 minutes, facilitating lipid droplet dispersion and enhancing lipase accessibility [7] [10]. Furthermore, RGDS binding inhibits apoptosis by sequestering pro-caspases (-3, -8, and -9) via survivin interactions (Kd = 27.5 µM) and activating phosphatidylinositol 3-kinase (PI3K). PI3K inhibition with LY294002 reverses RGDS-induced cytoskeletal protection, confirming this pathway’s centrality [10]. These rearrangements are critical for tissue plasticity, as evidenced by RGDS’s ability to attenuate inflammation by reducing neutrophil infiltration and matrix metalloproteinase-9 (MMP-9) activity in murine lung injury models [5] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8